molecular formula C17H19NO4 B1301875 3-(4-Nitrophenyl)adamantane-1-carboxylic acid CAS No. 7123-76-4

3-(4-Nitrophenyl)adamantane-1-carboxylic acid

Cat. No.: B1301875
CAS No.: 7123-76-4
M. Wt: 301.34 g/mol
InChI Key: JGYFFTQRRDPOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenyl)adamantane-1-carboxylic acid is an organic compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol It is characterized by the presence of an adamantane core structure substituted with a nitrophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)adamantane-1-carboxylic acid typically involves the nitration of adamantane derivatives followed by carboxylation. One common method includes the nitration of 1-adamantane carboxylic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of esters and amides.

Scientific Research Applications

3-(4-Nitrophenyl)adamantane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the adamantane core provides structural stability. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanecarboxylic acid: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

    4-Nitroadamantane: Lacks the carboxylic acid group, limiting its potential for forming esters and amides.

Uniqueness

3-(4-Nitrophenyl)adamantane-1-carboxylic acid is unique due to the combination of the adamantane core, nitrophenyl group, and carboxylic acid group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

3-(4-nitrophenyl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c19-15(20)17-8-11-5-12(9-17)7-16(6-11,10-17)13-1-3-14(4-2-13)18(21)22/h1-4,11-12H,5-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYFFTQRRDPOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372046
Record name 3-(4-nitrophenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7123-76-4
Record name 3-(4-nitrophenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.